molecular formula C8H6N2O6 B364031 4-Methyl-3,5-dinitrobenzoic acid CAS No. 16533-71-4

4-Methyl-3,5-dinitrobenzoic acid

Cat. No. B364031
Key on ui cas rn: 16533-71-4
M. Wt: 226.14g/mol
InChI Key: LZWWZQXBKVZKIP-UHFFFAOYSA-N
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Patent
US07304084B2

Procedure details

A mixture of 4-methyl-3,5-dinitrobenzoic acid (48.2 kg) (3) and sulfamide (50.1 kg) in pyridine (197 kg) is heated to reflux (about 115-120° C.) for about 1.5 hours. The solution is then cooled to ambient temperature and water is added (178 kg) over about 1 hour. The mixture is then cooled to about ˜5° C. and held at this temperature for about 1 hour. The product slurry is centrifuged and the solids obtained are washed with water (621 L). The product is dried in a vacuum tray dryer at a temperature of about 65° C. and a vacuum of about 10 torr to provide 4-methyl-3,5-dinitrobenzamide (6) (43.8 kg, 91.3% yield).
Quantity
48.2 kg
Type
reactant
Reaction Step One
Quantity
50.1 kg
Type
reactant
Reaction Step One
Quantity
197 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].S(N)([NH2:20])(=O)=O.O>N1C=CC=CC=1>[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([NH2:20])=[O:7])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
48.2 kg
Type
reactant
Smiles
CC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
50.1 kg
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
197 kg
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to about ˜5° C.
CUSTOM
Type
CUSTOM
Details
the solids obtained
WASH
Type
WASH
Details
are washed with water (621 L)
CUSTOM
Type
CUSTOM
Details
The product is dried in a vacuum tray dryer at a temperature of about 65° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C(=O)N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 43.8 kg
YIELD: PERCENTYIELD 91.3%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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